methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS: CID 75481699) is a pyrazole-based ester derivative with a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol. Its structure comprises a pyrazole ring substituted at the 1-position with a 2-fluorophenyl group and at the 3-position with a methyl carboxylate ester (SMILES: COC(=O)C1=NN(C=C1)C2=CC=CC=C2F) . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its modular reactivity and compatibility with cross-coupling reactions .
Properties
IUPAC Name |
methyl 1-(2-fluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)9-6-7-14(13-9)10-5-3-2-4-8(10)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUXMCDUDUXGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-43-3 | |
| Record name | methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include pyrazole-3-carboxylic acids, alcohol derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases, and this compound serves as a precursor for drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can interact with various biological targets, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
The following analysis compares methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Comparison
Key Observations :
- Electron-Withdrawing Groups: The 2-fluorophenyl group in the target compound reduces electron density at the pyrazole ring compared to non-halogenated analogs, affecting electrophilic substitution patterns .
- Functional Group Diversity: Substituents like formyl (), amino (), and carboxylic acid () introduce distinct reactivities (e.g., formyl enables Schiff base formation, while carboxylic acid supports salt formation).
Physicochemical Properties
Key Observations :
- Solubility : Ester derivatives (e.g., methyl/ethyl carboxylates) exhibit lower aqueous solubility than carboxylic acid analogs .
- Thermal Stability : The furan-containing derivative () has a defined melting point, suggesting crystalline stability, whereas the target compound’s stability is inferred from synthetic handling .
Biological Activity
Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a fluorophenyl group and an ester functional group. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 224.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study highlighted the compound's minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.
Anticancer Activity
This compound has also been investigated for its anticancer potential. A series of studies evaluated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 26.0 |
These results indicate that this compound may serve as a promising lead for developing new anticancer agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).
- Apoptosis Induction : It triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall integrity and interference with metabolic pathways contribute to its antimicrobial effects.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : In a comparative study, this compound was evaluated against standard antibiotics, showing superior activity against resistant strains.
- Anticancer Efficacy in Vivo : Animal models treated with this compound exhibited significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
